molecular formula C24H29N3O5S B2761184 N-(4-methylbenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide CAS No. 898453-34-4

N-(4-methylbenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide

Cat. No. B2761184
CAS RN: 898453-34-4
M. Wt: 471.57
InChI Key: FZDCPIDLHJNOEJ-UHFFFAOYSA-N
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Description

“N-(4-methylbenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide” is a complex organic compound. It is related to a series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one . These compounds have been synthesized and investigated for their anti-ulcer activity .


Synthesis Analysis

The synthesis of related compounds involves a one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water . The reaction mixture is then isolated by column chromatography .

Scientific Research Applications

a. Anticancer Agents: Given the importance of quinone-based compounds in cancer therapy , investigating this compound’s antitumor activity could yield promising results. Its spiro-fused cyclopropane and isoxazolone moieties may interact with cellular targets involved in cancer progression.

b. Anti-Inflammatory Drugs: The presence of the tosyl group and the oxoacetamide moiety suggests potential anti-inflammatory properties. Researchers could explore its effects on inflammatory pathways and evaluate its efficacy in animal models.

a. Building Blocks for Heterocyclic Compounds: By selectively modifying different parts of the molecule, chemists can create diverse heterocyclic derivatives. These compounds may find applications in materials science, catalysis, or bioorganic chemistry.

b. Chiral Synthesis: The chiral centers in the cyclopropane ring offer opportunities for asymmetric synthesis. Researchers could explore enantioselective reactions using this compound as a starting material.

Chemical Education

This compound’s synthesis pathway involving double methylene transfer from diazomethane provides an interesting teaching example for advanced organic chemistry courses.

Future Directions

The future directions for research on this compound could include further investigation into its potential anti-ulcer activity, as well as exploration of other possible therapeutic applications . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties, and to determine its safety profile.

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S/c1-18-3-7-20(8-4-18)17-25-22(28)23(29)26-13-11-24(12-14-26)27(15-16-32-24)33(30,31)21-9-5-19(2)6-10-21/h3-10H,11-17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDCPIDLHJNOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide

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